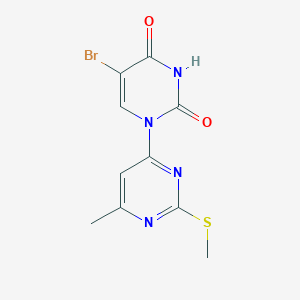

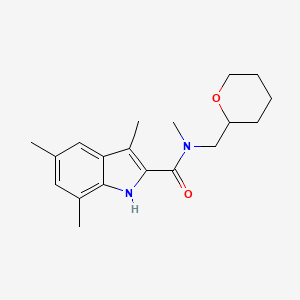

5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves catalyst-free, multicomponent reactions, utilizing conditions that are considered green, indicating an environmental preference in the methodology. For example, a study by Ibberson et al. (2023) developed an efficient synthesis of pyrimidine-2,4(1H,3H)-dione derivatives using aqueous ethanol, showcasing the synthesis's green credentials through superior yield and simplicity in product purification (Ibberson et al., 2023).

Molecular Structure Analysis

Molecular structure determination of similar compounds is typically achieved through spectroscopic methods and sometimes complemented by X-ray crystallography, as demonstrated by Barakat et al. (2016), who confirmed the molecular structure of a pyrimidine derivative through these techniques (Barakat et al., 2016).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives can include regioselective displacement reactions, as found in the study by Doulah et al. (2014), where bromo and chloro substitutions on a pyrimidine ring reacted with ammonia and secondary amines to form aminopyrimidines, revealing insights into the chemical behavior of such molecules (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and photophysical behavior, can be significantly altered by substituting hydrogen atoms in the methyl group with halogens, as observed in brominated bi-indene derivatives, suggesting that similar substitutions in the requested compound might lead to interesting physical property variations (Chen et al., 2010).

科学的研究の応用

Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives

Research by Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the utility of 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, in synthesizing new thiazolo[4,5-d] pyrimidine derivatives. These derivatives have potential applications in developing novel pharmaceuticals and materials due to their unique chemical properties (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Development of Antitumor and Antiviral Agents

Kinoshita and Ohishi (1994) explored the preparation of 6-formylpyrimidinedione derivatives from compounds including 5-bromo-1,3-dimethylpyrimidine. These derivatives serve as key intermediates in synthesizing carbon-carbon substituted compounds, expected to possess antitumor and antiviral properties (Kinoshita & Ohishi, 1994).

Novel Cascade Reaction Sequences

A study by Gao et al. (2007) highlighted the reaction of α-bromo ketones with 6-amino-2-methylpyrimidin-4(3H)-one under specific conditions, leading to the formation of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones. These compounds could be hydrolyzed to yield acrylic acid derivatives, offering a new pathway for creating small molecules with potential biological activities (Gao et al., 2007).

Microwave-Assisted Synthesis

Verbitskiy et al. (2013) conducted research on microwave-assisted palladium-catalyzed reactions involving 5-bromopyrimidine. This study revealed new methods for synthesizing 5-(het)aryl substituted pyrimidines, showcasing the compound's role in facilitating efficient and novel synthetic routes for complex molecules (Verbitskiy et al., 2013).

Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines

Rahimizadeh et al. (2011) evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine. Their findings suggest the potential for these compounds to serve as bases for developing new antibacterial agents, illustrating the broader implications of research involving 5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione derivatives (Rahimizadeh et al., 2011).

Safety and Hazards

Safety information for this compound includes a number of precautionary statements. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection . More specific hazard statements or signal words are not provided in the available sources .

特性

IUPAC Name |

5-bromo-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2S/c1-5-3-7(13-9(12-5)18-2)15-4-6(11)8(16)14-10(15)17/h3-4H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPJTIJHUKBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2C=C(C(=O)NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)